molecular formula C19H15F5O3 B3138004 Ethyl 3-(3,4-difluorophenyl)-3-oxo-2-((4-(trifluoromethyl)phenyl)methyl)propionate CAS No. 444916-77-2

Ethyl 3-(3,4-difluorophenyl)-3-oxo-2-((4-(trifluoromethyl)phenyl)methyl)propionate

Cat. No.: B3138004
CAS No.: 444916-77-2
M. Wt: 386.3 g/mol
InChI Key: MGHPAASBANXUKF-UHFFFAOYSA-N
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Description

Ethyl 3-(3,4-difluorophenyl)-3-oxo-2-((4-(trifluoromethyl)phenyl)methyl)propionate is a useful research compound. Its molecular formula is C19H15F5O3 and its molecular weight is 386.3 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 3-(3,4-difluorophenyl)-3-oxo-2-[[4-(trifluoromethyl)phenyl]methyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F5O3/c1-2-27-18(26)14(17(25)12-5-8-15(20)16(21)10-12)9-11-3-6-13(7-4-11)19(22,23)24/h3-8,10,14H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHPAASBANXUKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)C(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(3,4-difluorophenyl)-3-oxo-2-((4-(trifluoromethyl)phenyl)methyl)propionate is an organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be characterized by its molecular formula C15H12F5O3C_{15}H_{12}F_5O_3 and the following structural features:

  • Ethyl group : Contributes to lipophilicity.
  • Difluorophenyl moiety : Enhances biological activity through structural modifications.
  • Trifluoromethyl group : Influences electronic properties and binding affinity.

Research indicates that the compound interacts with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) :
    • The compound may modulate GPCR pathways, which are crucial in numerous physiological processes. For instance, certain derivatives have shown efficacy in inhibiting specific receptor activities associated with cancer progression .
  • Kinase Inhibition :
    • The compound has demonstrated potential as a kinase inhibitor, affecting pathways related to cell proliferation and survival. This is particularly relevant in cancer therapeutics where dysregulated kinase activity is a hallmark .

Biological Activity Data

The biological activity of this compound has been evaluated through various assays. The following table summarizes key findings:

Biological Activity Effect Reference
GPCR modulationInhibition of cancer cell growth
Kinase activitySelective inhibition of mTOR
Cytotoxicity in tumor cellsInduced apoptosis
Anti-inflammatory effectsReduced cytokine production

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Cancer Treatment :
    • A study demonstrated that derivatives of this compound effectively inhibited tumor growth in xenograft models, suggesting its role as a potential anticancer agent .
  • Inflammatory Diseases :
    • Research indicated that the compound could mitigate inflammatory responses in vitro by downregulating pro-inflammatory cytokines, making it a candidate for treating conditions like rheumatoid arthritis .
  • Neurological Disorders :
    • Preliminary findings suggest that the compound may influence neuroprotective pathways, potentially benefiting conditions such as Alzheimer's disease through modulation of GPCRs involved in neuroinflammation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(3,4-difluorophenyl)-3-oxo-2-((4-(trifluoromethyl)phenyl)methyl)propionate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(3,4-difluorophenyl)-3-oxo-2-((4-(trifluoromethyl)phenyl)methyl)propionate

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